SB-265610

CXCR2 selectivity CXCR1 chemokine receptor

SB-265610 is a benzotriazole urea derivative that functions as a competitive, nonpeptide, allosteric antagonist and inverse agonist at the C-X-C chemokine receptor 2 (CXCR2). It potently blocks rat cytokine-induced neutrophil chemoattractant-1 (CINC-1)-mediated calcium mobilization (IC₅₀ 3.4–3.7 nM) and neutrophil chemotaxis (IC₅₀ 70 nM) while displaying >2,000‑fold selectivity over the C5a receptor (IC₅₀ 6,800 nM).

Molecular Formula C14H9BrN6O
Molecular Weight 357.16 g/mol
CAS No. 211096-49-0
Cat. No. B1680820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-265610
CAS211096-49-0
Synonyms1-(2-bromophenyl)-3-(7-cyano-3H-benzotriazol-4-yl)urea
SB 265610
SB-265610
SB265610
Molecular FormulaC14H9BrN6O
Molecular Weight357.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NC2=CC=C(C3=NNN=C23)C#N)Br
InChIInChI=1S/C14H9BrN6O/c15-9-3-1-2-4-10(9)17-14(22)18-11-6-5-8(7-16)12-13(11)20-21-19-12/h1-6H,(H2,17,18,22)(H,19,20,21)
InChIKeySEDUMQWZEOMXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB-265610 (CAS 211096-49-0) – A Selective, Nonpeptide Allosteric CXCR2 Antagonist for Inflammatory and Chemokine Research


SB-265610 is a benzotriazole urea derivative that functions as a competitive, nonpeptide, allosteric antagonist and inverse agonist at the C-X-C chemokine receptor 2 (CXCR2) [1]. It potently blocks rat cytokine-induced neutrophil chemoattractant-1 (CINC-1)-mediated calcium mobilization (IC₅₀ 3.4–3.7 nM) and neutrophil chemotaxis (IC₅₀ 70 nM) while displaying >2,000‑fold selectivity over the C5a receptor (IC₅₀ 6,800 nM) [2]. Unlike many other CXCR2 ligands, SB-265610 does not bind to the related CXCR1 receptor [1].

Why CXCR2 Antagonists Cannot Be Interchanged: The Case for SB-265610 Selectivity


CXCR2 antagonists are a chemically and pharmacologically heterogeneous class. Compounds of the diarylurea, imidazolylpyrimidine, and thiazolopyrimidine classes bind to topographically distinct allosteric sites on the CXCR2 receptor, as demonstrated by differential displacement of [³H]SB-265610 [1]. Furthermore, closely related structural analogs can possess divergent off‑target activities; for example, the CXCR2 antagonist SB225002 exhibits potent microtubule‑disrupting activity, whereas its close analog SB-265610 does not [2]. Consequently, substituting one CXCR2 antagonist for another without rigorous validation risks introducing unintended pharmacology that can confound experimental interpretation.

SB-265610 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Absolute CXCR2 Selectivity: No Detectable Binding to CXCR1 Versus Dual CXCR1/2 Antagonist Sch527123

SB-265610 does not bind to the related CXCR1 receptor at pharmacologically relevant concentrations, making it a genuinely CXCR2‑selective tool [1]. In contrast, the widely used comparator Sch527123 (navarixin) is a dual CXCR1/CXCR2 antagonist that binds CXCR1 with a Kd of 3.9 ± 0.3 nM [2]. This fundamental difference means that SB-265610 can dissect CXCR2‑specific signaling without the confounding influence of concurrent CXCR1 blockade.

CXCR2 selectivity CXCR1 chemokine receptor allosteric antagonist

Absence of Microtubule‑Disrupting Off‑Target Activity: Direct Comparison with the Structural Analog SB225002

In a direct head‑to‑head study, the CXCR2 antagonist SB225002 induced BubR1‑dependent mitotic arrest through microtubule destabilization, whereas its close structural analog SB-265610, which retains potent IL-8RB (CXCR2) antagonistic activity, did not exhibit any antimitotic activity [1]. This demonstrates that the microtubule‑targeting activity of SB225002 is not a class effect but is specific to its chemical structure, making SB-265610 a more selective probe for CXCR2‑mediated processes.

off-target activity microtubule antimitotic SB225002 structural analog

Allosteric Inverse Agonism: Mechanism Distinct from Neutral CXCR2 Antagonists

SB-265610 uniquely behaves as an allosteric inverse agonist at the human CXCR2 receptor, reducing basal [³⁵S]-GTPγS binding and depressing the maximal agonist response without affecting agonist Kd [1]. Fitting to an operational allosteric ternary complex model indicated that once bound, SB-265610 completely blocks receptor activation, likely by interfering with G protein coupling [1]. Many other CXCR2 antagonists, including representatives from the imidazolylpyrimidine and thiazolopyrimidine classes, act as neutral allosteric antagonists that do not suppress constitutive receptor activity [2].

inverse agonism allosteric modulation CXCR2 constitutive activity G protein coupling

Exceptional Functional Selectivity Window: >2,000‑Fold Discrimination Between CXCR2 and C5a Receptor

In isolated rat neutrophils, SB-265610 inhibited CINC‑1 (CXCR2 agonist)-induced calcium mobilization with an IC₅₀ of 3.4 nM, whereas inhibition of C5a‑induced calcium mobilization required an IC₅₀ of 6,800 nM [1]. This >2,000‑fold selectivity window confirms that SB-265610 functionally discriminates between the chemokine receptor CXCR2 and the complement fragment receptor C5aR. In contrast, the dual CXCR1/CXCR2 antagonist Sch527123 has been reported to lack functional effect on C5a‑mediated responses, but its selectivity over CXCR1 is only ~80‑fold [2].

functional selectivity C5a receptor calcium mobilization CXCR2 neutrophil

Validated In Vivo Efficacy in a Translational Model of Neutrophil‑Driven Neonatal Lung Injury

In a newborn rat model of hyperoxia‑induced lung injury (95% O₂ for 8 days, a model of bronchopulmonary dysplasia), intraperitoneal injection of SB-265610 at 1–3 mg/kg on days 3–5 significantly reduced neutrophil accumulation in bronchoalveolar lavage fluid and whole‑lung myeloperoxidase content at the highest doses [1]. SB-265610 also reversed the antiapoptotic effect of CINC‑1 on peripheral neutrophils, restoring apoptosis to levels observed in untreated cells [1]. No comparator CXCR2 antagonist has been directly tested in this specific neonatal hyperoxia model, positioning SB-265610 as the most extensively validated tool for developmental pulmonary inflammation studies.

in vivo efficacy neutrophil accumulation hyperoxia bronchopulmonary dysplasia lung injury

SB-265610: Optimal Research and Industrial Application Scenarios Driven by Differentiated Evidence


Dissecting CXCR2‑Specific Signaling in Neutrophil Biology Without CXCR1 Confounding

The absolute selectivity of SB-265610 for CXCR2 over CXCR1 makes it the antagonist of choice for experiments that require unambiguous attribution of neutrophil functional responses (chemotaxis, degranulation, ROS production) to CXCR2 alone. This is especially relevant given that dual antagonists like Sch527123 simultaneously block both CXCR1 and CXCR2, obscuring receptor‑specific contributions [1].

Probing Allosteric Modulation and Inverse Agonism at Chemokine Receptors

Because SB-265610 is a well‑characterized allosteric inverse agonist that suppresses basal CXCR2 signaling, it serves as a critical tool compound for investigating the pharmacological consequences of inverse agonism and allosteric modulation at GPCRs. Its radiolabeled form, [³H]SB-265610, has been used to map topographically distinct antagonist binding sites, enabling detailed structure‑function studies of allosteric binding pockets [2].

CXCR2 Blockade in Cancer Microenvironment Studies Where Microtubule Integrity Must Be Preserved

In tumor microenvironment research, SB-265610 provides a clean CXCR2 blockade without the confounding antimitotic activity observed with the structurally related SB225002. This is essential when studying CXCR2‑mediated neutrophil or myeloid cell recruitment in cancer models, where microtubule disruption would independently affect cell division and confound results [3].

Neonatal Pulmonary Inflammation Models and Bronchopulmonary Dysplasia Research

SB-265610 remains one of the very few CXCR2 antagonists with published, quantitative in vivo efficacy data in a developmentally appropriate model of hyperoxia‑induced neonatal lung injury. Researchers investigating the role of neutrophil‑mediated injury in bronchopulmonary dysplasia can reference this validated dosing regimen (1–3 mg/kg i.p.) for experimental design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-265610

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.